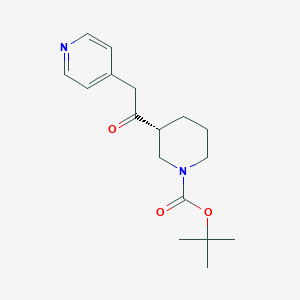
2-Bromo-6-fluoro-4-methylphenol
Descripción general
Descripción
2-Bromo-6-fluoro-4-methylphenol is a chemical compound with the molecular formula C7H6BrFO. It has a molecular weight of 205.03 . It is a solid at room temperature and is stored at temperatures between 2-8°C . It is used in various applications and is an important intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoro-4-methylphenol involves two main steps . The first step is a diazotization hydrolysis reaction, where 2-methyl-4-fluoroaniline is diazotized and hydrolyzed to prepare 2-methyl-4-fluorophenol . The second step is a bromination reaction, where bromination is carried out on the 2-methyl-4-fluorophenol prepared in the first step to prepare 2-bromo-4-fluoro-6-methylphenol .Molecular Structure Analysis
The InChI code for 2-Bromo-6-fluoro-4-methylphenol is 1S/C7H6BrFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3 . The InChI key is CRFKFEAHGVZUFU-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Bromo-6-fluoro-4-methylphenol include diazotization, hydrolysis, and bromination . The process uses nitrosyl sulfuric acid as an acylation reagent .Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-4-methylphenol is a solid at room temperature . It has a molecular weight of 205.03 . It is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Molecular Structure and Reactivity
- Computational Studies : 2-Bromo-6-fluoro-4-methylphenol and similar compounds have been studied using density functional theory calculations. These studies reveal insights into molecular structure, electrostatic potential, and atomic charges, which can inform their potential as multidentate ligands in metal complexes (Tanak, 2019).
Chemical Synthesis and Reactions
- Synthesis Methods : The compound has been synthesized through oxidative bromination, demonstrating efficient production methods and characterizations through spectroscopic techniques (Ren Qun-xiang, 2004).
- Intramolecular Reactions : In studies involving similar halogenated phenols, complex intramolecular reactions such as hydrogen-atom tunneling and photoreaction mechanisms have been observed, providing insights into their chemical behavior under specific conditions (S. Nanbu, M. Sekine, M. Nakata, 2012).
Environmental and Biochemical Implications
- Detection of Aromatic Metabolites : Research has shown that fluorinated compounds like 2-Bromo-6-fluoro-4-methylphenol can be used to detect aromatic metabolites in environmental samples, indicating their potential utility in environmental monitoring (K. Londry, P. Fedorak, 1993).
Material Science Applications
- Synthesis of Novel Compounds : The compound is also used in the synthesis of new materials, such as novel halogen, alkoxy, and alkyl ring-disubstituted derivatives, which have potential applications in various fields of material science (Kumail M. Hussain et al., 2019).
Spectroscopic and Crystallographic Studies
- Characterization and Analysis : Spectroscopic and crystallographic studies of similar halogenated phenols have provided detailed insights into their molecular structures, packing, and intermolecular interactions, which are crucial for understanding their properties and potential applications (R. Boese et al., 2002).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse with water), and P338 (Remove contact lenses if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-bromo-6-fluoro-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMAUMFDMPLSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304903 | |
| Record name | 2-Bromo-6-fluoro-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394291-51-0 | |
| Record name | 2-Bromo-6-fluoro-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)


![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)





